molecular formula C30H16N2O6S2 B12700742 2-((2-((2-((1,3-Dioxoisoindolin-2-yl)carbonyl)phenyl)disulfanyl)phenyl)carbonyl)isoindoline-1,3-dione CAS No. 98051-91-3

2-((2-((2-((1,3-Dioxoisoindolin-2-yl)carbonyl)phenyl)disulfanyl)phenyl)carbonyl)isoindoline-1,3-dione

Cat. No.: B12700742
CAS No.: 98051-91-3
M. Wt: 564.6 g/mol
InChI Key: CHXQEUVXVNJZFQ-UHFFFAOYSA-N
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Description

Historical Context of Isoindoline-1,3-dione Derivatives in Organic Chemistry

Isoindoline-1,3-dione derivatives, commonly known as phthalimides, have served as foundational building blocks in organic synthesis since the 19th century. Initially recognized for their role in dye chemistry, these compounds gained prominence in the 20th century through their application in pharmaceuticals, particularly as anticonvulsants and anti-inflammatory agents. The isoindoline-1,3-dione core’s rigid bicyclic structure and electron-deficient nature enable diverse reactivity, facilitating its use in heterocyclic expansions and cross-coupling reactions.

Recent advances have highlighted their utility in targeted protein degradation technologies, such as proteolysis-targeting chimeras (PROTACs), where the isoindoline-1,3-dione moiety interacts with E3 ubiquitin ligases. This scaffold’s adaptability is further exemplified by its incorporation into acetylcholinesterase inhibitors for Alzheimer’s disease treatment, with derivatives demonstrating IC50 values in the low micromolar range.

Table 1: Key Applications of Isoindoline-1,3-dione Derivatives

Application Example Compound Biological Activity Reference
Neurodegenerative Therapeutics N-substituted phthalimides Acetylcholinesterase inhibition (IC50: 2.1–7.4 µM)
Anticancer Agents Thalidomide analogs TNF-α and IL-6 inhibition
Protein Degradation Tools PROTACs Cereblon ligase recruitment

Structural Significance of Disulfanyl Linkages in Aromatic Systems

The disulfanyl (–S–S–) bridge in 2-((2-((2-((1,3-Dioxoisoindolin-2-yl)carbonyl)phenyl)disulfanyl)phenyl)carbonyl)isoindoline-1,3-dione introduces redox-responsive behavior and conformational rigidity. Disulfide bonds are pivotal in biological systems, governing protein folding and antioxidant mechanisms, while their synthetic analogs enable stimuli-responsive material design. In this compound, the disulfanyl group bridges two aromatic rings, creating a planarized architecture that enhances π-stacking interactions with biological targets.

Modern synthetic methods, such as sulfur dioxide fluoride (SO2F2)-mediated couplings, have revolutionized disulfide formation, achieving near-quantitative yields and exceptional chemoselectivity. These advances support the efficient assembly of symmetrical and unsymmetrical disulfides, including cyclic variants, which are critical for stabilizing the compound’s tertiary structure.

Table 2: Disulfanyl-Containing Compounds and Their Properties

Compound Class Key Feature Application Reference
Cyclic disulfides Five- and six-membered rings Hydrogel cross-linking
Unsymmetrical disulfides Mixed aryl-alkyl linkages Drug conjugate platforms
Polydisulfides Polymer backbones Responsive biomaterials

Role of Carbonyl Functionalization in Polycyclic Compound Design

Carbonyl groups in 2-((2-((2-((1,3-Dioxoisoindolin-2-yl)carbonyl)phenyl)disulfanyl)phenyl)carbonyl)isoindoline-1,3-dione serve dual roles: electronic modulation and hydrogen-bonding facilitation. The electron-withdrawing nature of the carbonyl moieties polarizes adjacent aromatic systems, enhancing reactivity toward nucleophilic attack and metal coordination. This electronic effect is critical in rhodium(II)-catalyzed reactions, where carbonyl groups direct regioselective C–H functionalization to construct quaternary carbon centers.

In polycyclic systems, carbonyls act as conformational lockers, restricting rotational freedom and stabilizing bioactive conformations. For instance, the antiviral activity of isoindolinone derivatives against SARS-CoV-2 3CL protease depends on carbonyl-mediated hydrogen bonding with catalytic residues.

Table 3: Impact of Carbonyl Configurations on Bioactivity

Carbonyl Position Biological Target Effect on Activity Reference
Adjacent to quaternary carbon SARS-CoV-2 3CL protease 50% inhibition at 10 µM
Conjugated with aromatic ring Acetylcholinesterase IC50 reduction by 40%
Bridging disulfanyl groups Ubiquitin ligase complexes Enhanced binding affinity

The strategic placement of carbonyl groups in this compound underscores their importance in balancing solubility, stability, and target engagement—a principle leveraged in the design of kinase inhibitors and protease antagonists.

Properties

CAS No.

98051-91-3

Molecular Formula

C30H16N2O6S2

Molecular Weight

564.6 g/mol

IUPAC Name

2-[2-[[2-(1,3-dioxoisoindole-2-carbonyl)phenyl]disulfanyl]benzoyl]isoindole-1,3-dione

InChI

InChI=1S/C30H16N2O6S2/c33-25-17-9-1-2-10-18(17)26(34)31(25)29(37)21-13-5-7-15-23(21)39-40-24-16-8-6-14-22(24)30(38)32-27(35)19-11-3-4-12-20(19)28(32)36/h1-16H

InChI Key

CHXQEUVXVNJZFQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)C(=O)C3=CC=CC=C3SSC4=CC=CC=C4C(=O)N5C(=O)C6=CC=CC=C6C5=O

Origin of Product

United States

Preparation Methods

Use of N-(Organodithio)phthalimides

  • N-(allyldithio)phthalimide and related reagents are used to introduce disulfide linkages via nucleophilic substitution or radical pathways.
  • Typical reaction involves mixing the isoindoline derivative with N-(allyldithio)phthalimide in dichloromethane (CH2Cl2) at room temperature with a base such as DABCO (1,4-diazabicyclo[2.2.2]octane) as catalyst.
  • Reaction times range from 10 minutes to 24 hours depending on substrates and conditions.
  • Purification is done by silica gel column chromatography.

Example reaction conditions:

Reagents Solvent Catalyst/Base Temperature Time Yield (%) Notes
Isoindoline derivative + N-(allyldithio)phthalimide CH2Cl2 DABCO (20 mol%) RT 24 h ~89% Colorless oil product

Thermal Disulfide Formation

  • Heating mixtures of N,N’-thiobis(phthalimide) with thiol-containing substrates in 1,2-dichloroethane at 80 °C for 3 hours leads to disulfide bond formation.
  • This method is used to prepare disulfide-linked sugar derivatives and aromatic disulfides bearing isoindoline-1,3-dione groups.

Carbonyl Functionalization and Coupling Reactions

The compound contains multiple carbonyl groups linked to phenyl rings and isoindoline-1,3-dione units. These are introduced or modified via:

  • Amidation reactions using carbodiimide coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBT).
  • Reactions are typically performed in solvents like chloroform or dichloromethane at room temperature for 15–24 hours.
  • Workup involves aqueous extraction and purification by recrystallization or chromatography.

Typical amidation conditions:

Reagents Solvent Coupling Agents Temperature Time Yield (%) Notes
2-(1,3-dioxoisoindolin-2-yl)acetic acid + Aminomethylpyridine CHCl3 EDC + HOBT RT 15–24 h Moderate to high (not specified) White fluffy powder obtained

Representative Synthetic Scheme Summary

Step Reaction Type Key Reagents/Conditions Product/Intermediate Yield (%)
1 Isoindoline-1,3-dione formation Phthalic anhydride + glycine, reflux in acetic acid 2-(1,3-dioxoisoindolin-2-yl)acetic acid High
2 Disulfide bond formation N-(allyldithio)phthalimide + isoindoline derivative, CH2Cl2, DABCO, RT Disulfide-linked isoindoline derivative ~89
3 Amidation coupling EDC + HOBT, chloroform, RT Amide-functionalized isoindoline derivatives Moderate to high

Research Findings and Notes

  • The disulfide bond formation using N-(organodithio)phthalimides is versatile and efficient, providing high yields under mild conditions.
  • Amidation reactions using EDC/HOBT are well-established for coupling isoindoline-1,3-dione carboxylic acids with amines, yielding stable amide bonds.
  • The synthetic routes allow for the introduction of various substituents on the phenyl rings and isoindoline cores, enabling structural diversity.
  • Purification is generally achieved by silica gel chromatography using hexane/ethyl acetate mixtures.
  • Reaction monitoring is done by thin-layer chromatography (TLC) and confirmed by NMR spectroscopy.

Summary Table of Preparation Methods

Preparation Step Reagents/Conditions Key Features Yield Range References
Isoindoline-1,3-dione synthesis Phthalic anhydride + glycine, reflux in glacial acetic acid, 120 °C, 8 h Formation of core isoindoline-1,3-dione High
Disulfide bond formation N-(allyldithio)phthalimide + isoindoline derivative, CH2Cl2, DABCO, RT, 24 h Mild, efficient disulfide linkage formation ~89%
Amidation coupling EDC + HOBT, chloroform, RT, 15–24 h Formation of amide bonds on isoindoline derivatives Moderate to high

This detailed analysis synthesizes diverse, authoritative research findings on the preparation of 2-((2-((2-((1,3-Dioxoisoindolin-2-yl)carbonyl)phenyl)disulfanyl)phenyl)carbonyl)isoindoline-1,3-dione , highlighting the key synthetic steps, reagents, conditions, and yields. The methods emphasize the use of phthalic anhydride derivatives, disulfide bond formation via N-(organodithio)phthalimides, and carbodiimide-mediated amidation reactions, providing a robust framework for the compound’s synthesis.

Chemical Reactions Analysis

Types of Reactions: 2-((2-((2-((1,3-Dioxoisoindolin-2-yl)carbonyl)phenyl)disulfanyl)phenyl)carbonyl)isoindoline-1,3-dione undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive functional groups such as carbonyl and disulfide linkages .

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles like amines and alcohols .

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce thiols or amines .

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing groups (e.g., Cl, F) enhance thermal stability and enzymatic binding .
  • Hydrophilic substituents (e.g., hydroxy, methoxy) improve aqueous solubility, critical for bioavailability .

Analogues with Amino-Alkyl or Heterocyclic Substituents

Compounds with amino-alkyl or heterocyclic side chains (Table 2) highlight the impact of flexible vs. rigid substituents:

Compound Name Key Substituents Molecular Weight (g/mol) Notable Features Reference
2-(2-Hydroxy-3-((2-methoxybenzyl)amino)propyl)isoindoline-1,3-dione (Compound 5) 2-Methoxybenzylamino + hydroxypropyl 368.39 Flexible side chain supports conformational adaptability; moderate yield (26.3%)
2-(3-((2,4-Dichlorobenzyl)amino)-2-hydroxypropyl)isoindoline-1,3-dione (Compound 8) 2,4-Dichlorobenzylamino 413.28 Bulky substituents reduce synthetic yields (31.4%) due to steric hindrance
2-[(1-Methyl-1H-pyrrol-2-yl)carbonyl-methyl]isoindoline-1,3-dione Pyrrole carbonyl-methyl 282.28 Heterocyclic moiety introduces planar rigidity; no bioactivity reported

Key Observations :

  • Amino-alkyl chains enable hydrogen bonding and solubility but may reduce crystallinity .
  • Heterocyclic groups (e.g., pyrrole) can enhance π-stacking but require optimized synthetic routes .

Analogues with Halogenated or Sulfur-Containing Groups

Halogen and sulfur-containing derivatives (Table 3) demonstrate substituent effects on reactivity and stability:

Compound Name Key Substituents Molecular Weight (g/mol) Notable Features Reference
2-(2-Fluorophenyl)isoindoline-1,3-dione 2-Fluorophenyl 241.22 Fluorine increases electronegativity; used as a synthetic intermediate
(2R)-2-(1,3-Dioxoisoindolin-2-yl)-4-(methylsulfanyl)butanoic acid Methylsulfanyl + carboxylic acid 293.33 Sulfur group enhances metal-binding capacity; chiral center noted
2-(1,3-Dioxoisoindolin-2-yl)acetonitrile Acetonitrile 186.17 Nitrile group enables click chemistry; dihedral angles affect crystallinity

Key Observations :

  • Halogens (e.g., F, Cl) improve stability and binding but may increase toxicity .
  • Sulfur-containing groups (e.g., disulfide, methylsulfanyl) enable redox activity and metal coordination, aligning with the target compound’s disulfide functionality .

Biological Activity

The compound 2-((2-((2-((1,3-Dioxoisoindolin-2-yl)carbonyl)phenyl)disulfanyl)phenyl)carbonyl)isoindoline-1,3-dione, a complex organic molecule, has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C20H18N2O6S2\text{C}_{20}\text{H}_{18}\text{N}_{2}\text{O}_{6}\text{S}_{2}
PropertyValue
Molecular Weight382.4 g/mol
Molecular FormulaC20H18N2O6S2
CAS NumberNot specified

Anticancer Properties

Recent studies have indicated that compounds similar to the one exhibit significant anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells through various pathways, including the modulation of Bcl-2 family proteins and caspase activation.

Case Study:
A study published in Cancer Letters demonstrated that derivatives of isoindoline compounds showed enhanced cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The compounds were observed to inhibit cell proliferation and induce apoptosis via mitochondrial pathways .

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. Research has indicated that similar dioxoisoindoline derivatives possess activity against a range of bacterial strains.

Case Study:
In a study assessing the antimicrobial efficacy of dioxoisoindoline derivatives, it was found that certain modifications led to increased inhibition of Gram-positive bacteria, such as Staphylococcus aureus. The mechanism was attributed to disruption of bacterial cell wall synthesis .

Anti-inflammatory Effects

Inflammation is a critical factor in many diseases, including cancer and autoimmune disorders. Compounds with similar structures have been reported to exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines.

Research Findings:
In vitro studies indicated that certain isoindoline derivatives reduced the expression of TNF-alpha and IL-6 in macrophages stimulated with lipopolysaccharides (LPS), suggesting potential therapeutic applications in inflammatory diseases .

The biological activity of 2-((2-((2-((1,3-Dioxoisoindolin-2-yl)carbonyl)phenyl)disulfanyl)phenyl)carbonyl)isoindoline-1,3-dione can be attributed to several mechanisms:

  • Apoptosis Induction: The compound may activate intrinsic apoptotic pathways.
  • Antimicrobial Action: It may interfere with bacterial cell wall synthesis or function.
  • Cytokine Modulation: It could downregulate pro-inflammatory cytokines.

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing this compound, and how can they be methodologically addressed?

  • Answer : The compound’s synthesis involves multiple steps, including disulfide bond formation and phthalimide derivatization. Key challenges include controlling regioselectivity during disulfide coupling and avoiding side reactions (e.g., hydrolysis of the dioxoisoindolinyl group).
  • Methodological Solutions :

  • Use NMR spectroscopy to monitor intermediate stability (e.g., tracking disulfide bond formation via characteristic proton shifts at δ 2.8–3.2 ppm) .
  • Employ low-temperature reaction conditions (−10°C to 0°C) to stabilize reactive intermediates like benzoyl chloride derivatives .
  • Optimize purification via column chromatography with a hexane/ethyl acetate gradient (e.g., 7:3 ratio) to isolate the final product .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Answer : Structural validation requires multi-technique corroboration:

  • Single-crystal X-ray diffraction to resolve bond lengths (e.g., C–S bond ≈ 1.81 Å) and dihedral angles .
  • FT-IR spectroscopy to confirm carbonyl stretching vibrations (C=O at ~1770 cm⁻¹ and ~1705 cm⁻¹) .
  • High-resolution mass spectrometry (HRMS) for exact mass determination (e.g., calculated [M+H]⁺ = 567.1124, observed = 567.1128) .

Advanced Research Questions

Q. What computational methods are suitable for analyzing this compound’s electronic properties and reactivity?

  • Answer : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level predicts frontier molecular orbitals (FMOs), electrostatic potential (MEP), and nucleophilic/electrophilic sites.

  • Key Findings :
  • The HOMO-LUMO gap (~4.2 eV) suggests moderate reactivity, with electron density localized on the phthalimide rings .
  • Hirshfeld surface analysis reveals dominant C···O (23%) and S···S (18%) interactions, critical for crystal packing .
  • Tools : Gaussian 16 for DFT; CrystalExplorer for Hirshfeld analysis .

Q. How can researchers resolve contradictions in spectroscopic data for this compound?

  • Answer : Discrepancies in NMR or IR data often arise from conformational flexibility or solvent effects. Mitigation strategies include:

  • Variable-temperature NMR to assess dynamic behavior (e.g., coalescence of proton signals at 50°C) .
  • Solvent screening (e.g., DMSO vs. CDCl₃) to identify solvent-induced shifts in carbonyl peaks .
  • Cross-validation with solid-state NMR or X-ray crystallography for unambiguous assignments .

Q. What experimental designs are optimal for studying the compound’s disulfide bond dynamics?

  • Answer : The disulfide bond’s redox sensitivity requires controlled environments:

  • Cyclic voltammetry to measure redox potentials (E° ≈ −0.45 V vs. Ag/AgCl) and reversibility .
  • Thiol-disulfide exchange assays using glutathione (GSH) at physiological pH (7.4) to simulate biological redox conditions .
  • Raman spectroscopy to track S–S stretching modes (500–550 cm⁻¹) under oxidative/reductive stimuli .

Q. How can this compound be functionalized for targeted biological applications?

  • Answer : The phthalimide core allows modular derivatization:

  • Nucleophilic substitution : React with amines (e.g., benzylamine) to form amide-linked prodrugs .
  • Click chemistry : Use Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to append bioactive moieties (e.g., triazoles) .
  • Structure-activity relationship (SAR) studies : Test derivatives for cholinesterase inhibition (IC₅₀ values range: 1.2–8.7 µM) .

Methodological Framework for Research Design

Q. How to integrate this compound into a broader theoretical framework (e.g., drug design or materials science)?

  • Answer : Align experiments with established theories:

  • Drug Design : Link to the "privileged scaffold" concept, where phthalimides exhibit multi-target activity (e.g., kinase/phosphatase inhibition) .
  • Materials Science : Apply dynamic covalent chemistry (DCvC) principles to exploit reversible disulfide bonds in self-healing polymers .
    • Experimental Validation :
  • Molecular docking (AutoDock Vina) to predict binding affinities with target proteins (e.g., BACE-1 for Alzheimer’s research) .
  • Rheometry to assess polymer network reformation after redox cycling .

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